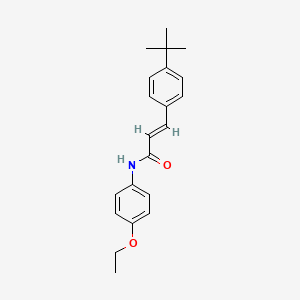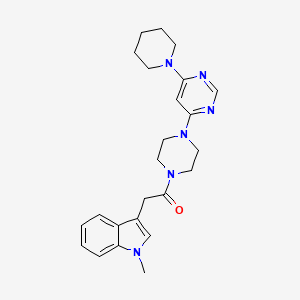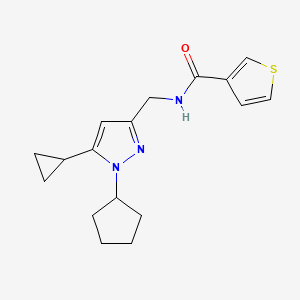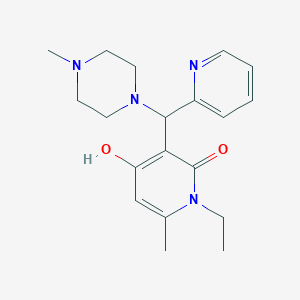![molecular formula C15H14N2O2S2 B2972704 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034547-40-3](/img/structure/B2972704.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide: is a complex organic compound featuring a bithiophene moiety linked to an isoxazole ring via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where 2,3’-dibromothiophene is coupled with a stannylated thiophene derivative in the presence of a palladium catalyst.
Attachment of the Ethyl Chain: The bithiophene derivative is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl chain.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling to Form the Final Compound: Finally, the bithiophene-ethyl intermediate is coupled with the isoxazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) to form the corresponding amine.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the bromide can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, Pd/C, ethanol, room temperature to 50°C.
Substitution: Sodium hydride (NaH), DMF (dimethylformamide), room temperature.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Amines derived from the isoxazole ring.
Substitution: Various substituted ethyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide is studied for its electronic properties, making it a candidate for organic electronic materials such as organic semiconductors and photovoltaic cells.
Biology
In biological research, this compound can be used as a probe to study the interactions of bithiophene derivatives with biological macromolecules, potentially leading to the development of new diagnostic tools or therapeutic agents.
Medicine
Medically, the compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological pathways due to the presence of the isoxazole ring, which is known to interact with various neurotransmitter receptors.
Industry
In the industrial sector, this compound could be used in the development of advanced materials with specific electronic or photonic properties, such as conductive polymers or light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific proteins or receptors, modulating their activity. The bithiophene moiety could facilitate interactions with hydrophobic regions of proteins, while the isoxazole ring might form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
N-(2-(Thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide: Similar structure but with a single thiophene ring.
N-(2-(Furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide: Contains a furan ring instead of a bithiophene.
N-(2-(Pyridin-2-yl)ethyl)-5-methylisoxazole-4-carboxamide: Features a pyridine ring, offering different electronic properties.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide is unique due to the presence of the bithiophene moiety, which provides enhanced electronic conjugation and stability compared to single-ring analogs. This makes it particularly valuable in applications requiring robust electronic properties.
特性
IUPAC Name |
5-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-13(8-17-19-10)15(18)16-6-4-12-2-3-14(21-12)11-5-7-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHXKVUYXHJRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[5-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE](/img/structure/B2972631.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2972636.png)


![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)

![2-[3-(4-FLUOROPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2972644.png)
